molecular formula C12H9Cl2N3O4 B10902555 Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10902555
M. Wt: 330.12 g/mol
InChI Key: PTEJOTVCDLLWCH-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a 2,4-dichlorobenzyl substituent at the N1 position, a nitro group at C3, and a methyl ester at C4. Its molecular formula is C₁₂H₉Cl₂N₃O₄, with a molecular weight of 330.13 g/mol. Pyrazole derivatives are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their versatile synthetic adaptability and functional group diversity .

Structural analysis of such compounds often employs crystallographic tools like SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions and packing patterns .

Properties

Molecular Formula

C12H9Cl2N3O4

Molecular Weight

330.12 g/mol

IUPAC Name

methyl 1-[(2,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)9-6-16(15-11(9)17(19)20)5-7-2-3-8(13)4-10(7)14/h2-4,6H,5H2,1H3

InChI Key

PTEJOTVCDLLWCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, usually using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 2,4-Dichlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide, heat.

Major Products Formed

    Reduction: Methyl 1-(2,4-dichlorobenzyl)-3-amino-1H-pyrazole-4-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The 2,4-dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and electronic differences between Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate and analogous pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,4-Cl₂-benzyl (N1); NO₂ (C3); COOCH₃ (C4) C₁₂H₉Cl₂N₃O₄ 330.13 Strong electron-withdrawing groups enhance stability; potential agrochemical applications.
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate 2-F-benzyl (N1); NO₂ (C3); COOCH₃ (C4) C₁₂H₁₀FN₃O₄ 279.23 Fluorine’s smaller size and electronegativity may improve bioavailability.
Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate 2,3-Cl₂-benzyl (N1); CF₂H (C3); COOCH₃ (C4) C₁₃H₁₀Cl₂F₂N₂O₂ 335.13 Difluoromethyl group increases lipophilicity; altered reactivity vs. nitro.
1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid 2,4-Cl₂-phenoxy (N1); COOH (C3) C₁₁H₈Cl₂N₂O₃ 287.10 Phenoxy ether linkage and carboxylic acid enhance solubility in polar solvents.

Structural and Functional Insights:

Substituent Effects on Electronic Properties: The 2,4-dichlorobenzyl group in the target compound introduces steric bulk and strong electron-withdrawing effects, which may hinder enzymatic degradation in biological systems. Replacing the nitro group (‑NO₂) with difluoromethyl (‑CF₂H) () alters electronic density at C3, likely reducing electrophilicity and increasing metabolic stability .

Impact of Linkage and Functional Groups: The phenoxy-methyl linkage in ’s compound replaces the benzyl group with an ether, enhancing rotational flexibility and possibly altering binding affinities in target proteins . The carboxylic acid (‑COOH) in ’s compound increases water solubility compared to the methyl ester (‑COOCH₃), making it more suitable for aqueous-phase reactions or ionizable drug formulations .

Synthetic and Application Considerations :

  • The nitro group in the target compound and ’s derivative is a common precursor for further functionalization (e.g., reduction to amines).
  • ’s difluoromethyl group is less reactive than nitro, suggesting utility in environments requiring chemical inertness, such as prolonged-release formulations .

Methodological Considerations

Crystallographic tools like SHELXL and Mercury CSD are critical for analyzing these compounds’ structural nuances. For instance:

  • SHELXL enables precise refinement of bond lengths and angles, particularly for halogenated derivatives where Cl/F positions affect packing .
  • Mercury CSD facilitates comparison of intermolecular interactions (e.g., halogen bonding in dichloro analogs) across similar structures .

Biological Activity

Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole class. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C12H9Cl2N3O4
  • Molecular Weight : 330.12 g/mol

The structure features a pyrazole ring with a nitro group at the 3-position and a carboxylate ester at the 4-position, which contributes to its unique biological properties. The presence of the 2,4-dichlorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against several pathogens. Its structural similarity to other pyrazole derivatives suggests potential efficacy in inhibiting bacterial growth .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. Research indicates that similar pyrazole derivatives can inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's effectiveness appears to be enhanced when combined with established chemotherapeutic agents like doxorubicin, suggesting a synergistic effect that warrants further investigation .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that mediate cellular responses to stress or damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria.
Showed potential anti-inflammatory effects by inhibiting COX enzymes.
Indicated cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells; enhanced activity when combined with doxorubicin.

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